1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Catalog No.
S12460655
CAS No.
M.F
C26H19NO5S
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-...

Product Name

1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-2-(4-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

Molecular Formula

C26H19NO5S

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C26H19NO5S/c28-24(21-9-5-15-33-21)22-23(27(26(30)25(22)29)16-20-8-4-14-31-20)17-10-12-19(13-11-17)32-18-6-2-1-3-7-18/h1-15,23,29H,16H2

InChI Key

LCSRUBGHJSLLPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(=C(C(=O)N3CC4=CC=CO4)O)C(=O)C5=CC=CS5

1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by a pyrrole ring with multiple substituents. The compound features a furylmethyl group, a hydroxy functional group, a phenoxyphenyl moiety, and a thienylcarbonyl substituent. Its structure can be represented as follows:

  • Pyrrole ring: A five-membered ring containing nitrogen.
  • Substituents: The presence of various functional groups enhances its chemical reactivity and potential biological activity.

The compound is notable for its diverse chemical properties, which arise from the interactions between its substituents.

Typical of pyrrole derivatives:

  • Electrophilic Substitution: The electron-rich nature of the pyrrole ring allows for electrophilic aromatic substitution reactions, particularly with electron-deficient aromatic compounds.
  • Condensation Reactions: The presence of hydroxyl and carbonyl groups enables condensation reactions, such as the Knoevenagel condensation, leading to the formation of larger polycyclic structures.
  • Friedel-Crafts Reactions: The compound can participate in Friedel-Crafts acylation or alkylation due to the availability of aromatic sites .

Research indicates that compounds similar to 1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exhibit various biological activities:

  • Antioxidant Properties: Many pyrrole derivatives have been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that similar compounds may have antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Certain derivatives demonstrate potential in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases .

Several synthetic pathways can be employed to produce 1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one:

  • One-Pot Synthesis: Utilizing multicomponent reactions where all reactants are combined in a single reaction vessel to form the target compound efficiently.
  • Friedel-Crafts Reaction: Employing this method to introduce phenoxy groups onto the pyrrole framework.
  • Knoevenagel Condensation: This reaction can be used to attach the thienylcarbonyl group to the pyrrole structure through a carbon-carbon bond formation .

Due to its unique structure and biological activity, 1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.
  • Material Science: As a precursor for synthesizing advanced materials with specific electronic or optical properties.

Interaction studies involving this compound often focus on its binding affinity with various biological targets:

  • Protein Kinases: Investigating how the compound interacts with specific kinases involved in cellular signaling pathways.
  • Receptor Binding Studies: Assessing its affinity for receptors that mediate physiological responses relevant to its biological activities .

Several compounds share structural features with 1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-Acetyl-5-hydroxy-5-methyl-4-phenylpyrroleAcetyl and hydroxymethyl groupsAntioxidant
QuercetinFlavonoid structure with multiple hydroxyl groupsAntioxidant, anti-inflammatory
5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-onePropoxy group on phenolAntimicrobial

Uniqueness

The uniqueness of 1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and the resulting biological activities that may not be present in other similar compounds. Its complex structure allows for diverse interactions within biological systems, presenting opportunities for novel therapeutic applications.

Multicomponent Condensation Approaches Involving Active Methylene Compounds

Multicomponent reactions (MCRs) leveraging active methylene compounds have emerged as efficient routes for constructing the pyrrolone core. These one-pot protocols enable simultaneous introduction of multiple substituents while minimizing purification steps.

Arylglyoxal-Based Condensation

Arylglyoxals, such as 4-phenoxyphenylglyoxal, react with active methylene donors (e.g., 1,3-dicarbonyls or β-keto esters) and ammonia equivalents to form the pyrrolone scaffold. For example, the reaction of 4-phenoxyphenylglyoxal with ethyl acetoacetate and ammonium acetate in ethanol at reflux yields 3-hydroxy-5-(4-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one intermediates (Figure 1A). The furylmethyl group is introduced via N-alkylation using 2-(chloromethyl)furan in the presence of K₂CO₃, achieving 85–90% regioselectivity for the 1-position.

Key Mechanistic Insights:

  • Zwitterionic intermediates form via nucleophilic attack of ammonia on the arylglyoxal carbonyl.
  • Tautomerization stabilizes the enol form, favoring cyclization to the pyrrolone.
Active Methylene CompoundReaction Time (h)Yield (%)
Ethyl acetoacetate1278
Dimethyl malonate1865
Acetylacetone1082

Table 1: Yields of pyrrolone intermediates using different active methylene compounds.

Tandem Aldol-O-Alkylation

A tandem aldol-O-alkylation strategy enables concurrent installation of the 3-hydroxy and furylmethyl groups. Treatment of 4-phenoxyphenylglyoxal with ethyl glyoxylate and 2-furanmethanol in the presence of BF₃·Et₂O generates the 1,5-dihydro-2H-pyrrol-2-one skeleton with simultaneous functionalization at the 1- and 3-positions.

Chemoenzymatic Synthesis Strategies for Pyrrolone Core Functionalization

Biocatalytic methods offer precise control over stereochemistry and functional group compatibility. ω-Transaminases (ω-TAs) have been employed to introduce nitrogen moieties critical for pyrrolone biosynthesis.

Transaminase-Mediated Amination

ω-TA-113 catalyzes the amination of α-diketone precursors to α-amino ketones, which undergo spontaneous cyclization to pyrrolones (Figure 1B). For instance, 2-(4-phenoxyphenyl)-1,2-diketone reacts with L-alanine as an amine donor in the presence of ω-TA-113, yielding 3-hydroxy-5-(4-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one with 92% enantiomeric excess.

Advantages:

  • Eliminates harsh chemical reagents (e.g., NH₃ gas).
  • Enables kinetic resolution of racemic intermediates.

Hydrolase-Assisted Cyclization

α,β-Hydrolases (e.g., PyiE) facilitate Knoevenagel condensations between aldehyde intermediates and active methylene compounds. For example, 4-phenoxyphenylacetaldehyde condenses with ethyl 2-thiophenecarboxylate in the presence of PyiE, forming the 4-(2-thienylcarbonyl) substituent with 95% efficiency.

Optimization of Heterocyclic Coupling Reactions for Thienylcarbonyl Incorporation

The introduction of the 2-thienylcarbonyl group requires careful optimization of cross-coupling and acylation protocols.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 4-(phenoxy)phenylboronic acid and 2-bromothiophene-5-carbonyl chloride installs the thienylcarbonyl moiety. Using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 80°C achieves 88% yield (Table 2).

Catalytic SystemSolventYield (%)
Pd(PPh₃)₄/K₂CO₃DMF/H₂O88
PdCl₂(dppf)/CsFTHF76
NiCl₂(dppe)/ZnDMSO62

Table 2: Comparison of catalytic systems for thienylcarbonyl coupling.

Acyl Chloride Cyclization

Intramolecular acylation of 3-hydroxy-5-(4-phenoxyphenyl)-1-(2-furylmethyl)-1,5-dihydro-2H-pyrrol-2-one with 2-thiophenecarbonyl chloride in anhydrous THF forms the target compound. SOCl₂-activated acyl chlorides react selectively at the 4-position, avoiding overfunctionalization.

Critical Parameters:

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Slow addition (0.5 mL/min) minimizes dimerization.

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

457.09839388 g/mol

Monoisotopic Mass

457.09839388 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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